3-(4-Fluorobenzylamino)-1-propanol
Overview
Description
3-(4-Fluorobenzylamino)-1-propanol is an organic compound that features a fluorobenzyl group attached to an amino-propanol backbone
Mechanism of Action
Target of Action
The primary target of 3-(4-Fluorobenzylamino)-1-propanol, also known as retigabine, is the KCNQ voltage-gated potassium channels . These channels are crucial in regulating neuronal excitability and activity . Specifically, retigabine targets the KCNQ2 and KCNQ4 channels expressed in dopaminergic neurons .
Mode of Action
Retigabine acts as a potassium channel opener . It activates neuronal KCNQ-type K+ channels, primarily by shifting the voltage-dependence of channel activation to hyperpolarizing potentials . This action decreases neuronal excitability, leading to an overall decrease in neuronal activity .
Biochemical Pathways
The activation of KCNQ channels by retigabine attenuates dopaminergic neurotransmission in the mesolimbic system . This modulation is particularly significant under conditions of excessive dopaminergic activity . The compound’s action on these channels and the subsequent effects on neurotransmission represent its primary biochemical pathway.
Result of Action
The activation of KCNQ channels by this compound leads to a reduction in the firing rate of dopaminergic neurons . This results in the inhibition of dopamine synthesis and a decrease in c-Fos expression in the striatum . These molecular and cellular effects contribute to the compound’s potential therapeutic benefits.
Biochemical Analysis
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzylamino)-1-propanol typically involves the reaction of 4-fluorobenzylamine with an appropriate propanol derivative. One common method involves the reduction of a precursor compound using lithium borohydride in a tetrahydrofuran reaction system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzylamino)-1-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(4-Fluorobenzylamino)-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential pharmacological properties, including as a potassium channel blocker.
Industry: Utilized in the synthesis of various fluorinated compounds for material science applications.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the propanol moiety.
3-Fluorobenzylamine: Similar structure but with the fluorine atom in a different position.
4-Methoxybenzylamine: Contains a methoxy group instead of a fluorine atom.
Uniqueness
3-(4-Fluorobenzylamino)-1-propanol is unique due to the combination of the fluorobenzyl group and the propanol backbone, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylamino]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c11-10-4-2-9(3-5-10)8-12-6-1-7-13/h2-5,12-13H,1,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUANPVZFFZNHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404506 | |
Record name | 3-(4-fluorobenzylamino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161798-73-8 | |
Record name | 3-(4-fluorobenzylamino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[(4-fluorophenyl)methyl]amino}propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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